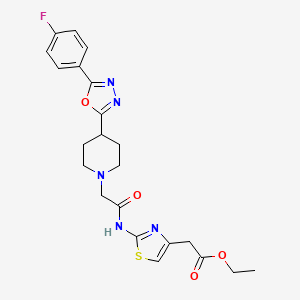
Ethyl 2-(2-(2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-(2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C22H24FN5O4S and its molecular weight is 473.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(2-(2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate) is a synthetic compound that belongs to a class of biologically active molecules known for their potential therapeutic applications. This compound features multiple pharmacophores, including an oxadiazole ring, which has been extensively studied for its anticancer properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanism of action, and structure-activity relationships (SAR).
Structure and Synthesis
The compound is characterized by a complex structure that includes:
- Oxadiazole moiety : Known for its diverse biological activities.
- Piperidine ring : Often associated with neuroactive compounds.
- Thiazole and acetyl groups : Contributing to the overall pharmacological profile.
Recent studies have utilized one-pot synthesis methods to streamline the production of similar oxadiazole derivatives, enhancing the efficiency of drug development processes .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. The biological activities include:
- Cytotoxicity : this compound has demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values reported range from 0.11 to 1.47 µM, indicating potent activity comparable to established anticancer drugs .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.79 |
| PANC-1 (Pancreas) | 0.76 |
| SK-MEL-2 (Melanoma) | 0.89 |
The mechanisms through which this compound exerts its anticancer effects are multifaceted:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes critical for cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC), which are involved in DNA synthesis and epigenetic regulation .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased expression levels of pro-apoptotic proteins like p53 and activation of caspase pathways in cancer cells, promoting programmed cell death .
- Cell Cycle Arrest : The compound has also been observed to induce cell cycle arrest at the G0-G1 phase in certain cancer cell lines, disrupting normal cellular proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
- Electron Donating Groups (EDGs) : The introduction of EDGs on the phenyl ring enhances cytotoxicity and selectivity against cancer cells.
| Modification | Effect on Activity |
|---|---|
| EDG (e.g., -OCH3) | Increased potency |
| Electron Withdrawing Groups (EWGs) | Decreased potency |
Case Studies
Several case studies have documented the effectiveness of similar oxadiazole derivatives in preclinical settings:
- Study on MCF-7 Cells : A derivative with a similar structure showed an IC50 value of 0.79 µM against MCF-7 cells and was noted for inducing apoptosis via caspase activation .
- In Vivo Studies : Animal models treated with related compounds demonstrated significant tumor regression without severe toxicity, indicating a favorable therapeutic index .
Properties
IUPAC Name |
ethyl 2-[2-[[2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O4S/c1-2-31-19(30)11-17-13-33-22(24-17)25-18(29)12-28-9-7-15(8-10-28)21-27-26-20(32-21)14-3-5-16(23)6-4-14/h3-6,13,15H,2,7-12H2,1H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPABJFVNLKFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














